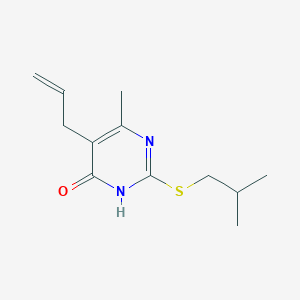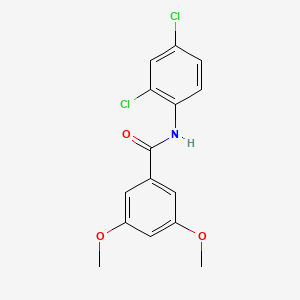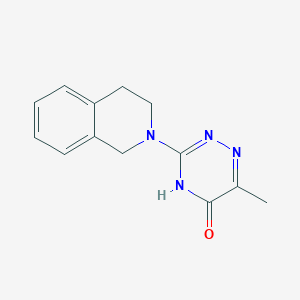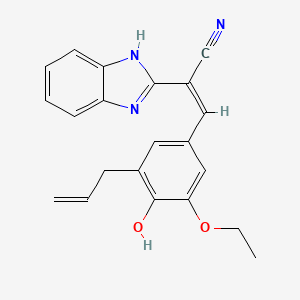![molecular formula C9H9N3OS2 B3725681 (2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B3725681.png)
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Overview
Description
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a hydrazone linkage to a methylthiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves the condensation of 5-methylthiophene-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch reactors: For controlled reaction conditions
Continuous flow reactors: For efficient and scalable production
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenating agents like N-bromosuccinimide for bromination
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry
Synthesis: Intermediate in the synthesis of more complex molecules
Biology
Antimicrobial: Potential antimicrobial properties against various pathogens
Antioxidant: Exhibits antioxidant activity in biological assays
Medicine
Drug Development: Investigated for potential use in developing new pharmaceuticals
Therapeutic Agents: Potential use as therapeutic agents for various diseases
Industry
Material Science: Used in the development of new materials with specific properties
Agriculture: Potential use in agrochemicals for pest control
Mechanism of Action
The mechanism of action of (2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to active sites and inhibiting enzyme activity
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways
Reactive Oxygen Species (ROS) Scavenging: Neutralizing ROS to prevent cellular damage
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone core structures
Hydrazones: Compounds with hydrazone linkages to various aromatic or heterocyclic moieties
Uniqueness
Structural Features: Unique combination of thiazolidinone and methylthiophene moieties
Biological Activity: Distinct biological activities compared to other similar compounds
Synthetic Accessibility: Relatively straightforward synthesis compared to more complex analogs
Conclusion
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one is a versatile compound with significant potential in various fields of research. Its unique structure and diverse reactivity make it an attractive target for further study and application.
Properties
IUPAC Name |
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-6-2-3-7(15-6)4-10-12-9-11-8(13)5-14-9/h2-4H,5H2,1H3,(H,11,12,13)/b10-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGQQCYYJRJTBK-WMZJFQQLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NN=C2NC(=O)CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N\N=C\2/NC(=O)CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3725600.png)

![2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-PYRIDYL)ACETAMIDE](/img/structure/B3725618.png)

![2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-CYCLOHEXYLPROPANAMIDE](/img/structure/B3725635.png)
![5-(3-hydroxy-4-methoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3725636.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3725643.png)
![8-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3725644.png)
![2-[1-(2-Fluorophenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B3725650.png)
![4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B3725654.png)

![N-cyclohexyl-2-[4-hydroxy-1-(2-methylphenyl)-6-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B3725694.png)
![2-[({2-[4-(2-Methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3725704.png)
